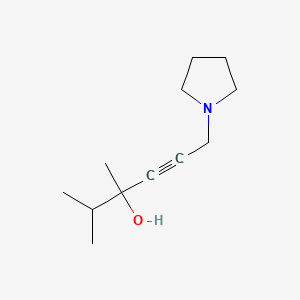
2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol, also known as PNU-282987, is a selective agonist for the alpha-7 nicotinic acetylcholine receptor (α7nAChR). This receptor is a ligand-gated ion channel that is widely distributed in the central nervous system and is involved in various physiological processes such as learning, memory, and inflammation. PNU-282987 has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, schizophrenia, and inflammatory bowel disease.
Mecanismo De Acción
2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol exerts its effects by binding to and activating the α7nAChR. This receptor is a ligand-gated ion channel that is permeable to calcium ions and is involved in various physiological processes such as learning, memory, and inflammation. Activation of the α7nAChR by 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol results in an influx of calcium ions into the cell, which triggers a series of intracellular signaling pathways that lead to the observed physiological effects.
Biochemical and Physiological Effects:
2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol has been shown to have various biochemical and physiological effects. In Alzheimer's disease, 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol has been shown to reduce the accumulation of amyloid beta plaques, which are a hallmark of the disease. 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol has also been shown to reduce inflammation in the brain, which is thought to contribute to the cognitive impairment seen in Alzheimer's disease. In schizophrenia, 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol has been shown to improve cognitive function and reduce negative symptoms such as social withdrawal and apathy. In inflammatory bowel disease, 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol has been shown to reduce inflammation and improve gut barrier function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol in lab experiments is its selectivity for the α7nAChR. This allows researchers to specifically target this receptor and study its effects without affecting other receptors or physiological processes. However, one limitation of using 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol is its relatively low potency, which may require higher concentrations to achieve the desired effects. Additionally, 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol has a relatively short half-life, which may require frequent dosing in experiments.
Direcciones Futuras
There are several future directions for research on 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol. One area of interest is its potential therapeutic applications in other diseases such as multiple sclerosis and Parkinson's disease. Another area of interest is the development of more potent and selective α7nAChR agonists that may have improved therapeutic efficacy. Additionally, further studies are needed to elucidate the intracellular signaling pathways activated by 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol and their role in the observed physiological effects.
Métodos De Síntesis
The synthesis of 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol involves several steps, including the synthesis of the pyrrolidine ring, the introduction of the alkyne group, and the introduction of the hydroxyl group. The most commonly used method for synthesizing 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol is the Sonogashira coupling reaction, which involves the coupling of an aryl or alkyl halide with an acetylene in the presence of a palladium catalyst. The resulting intermediate is then converted to 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol by a series of chemical reactions.
Aplicaciones Científicas De Investigación
2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol has been extensively studied for its potential therapeutic applications in various diseases. In Alzheimer's disease, 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol has been shown to improve cognitive function and reduce inflammation in animal models. In schizophrenia, 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol has been shown to improve cognitive function and reduce negative symptoms such as social withdrawal and apathy. In inflammatory bowel disease, 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol has been shown to reduce inflammation and improve gut barrier function.
Propiedades
IUPAC Name |
2,3-dimethyl-6-pyrrolidin-1-ylhex-4-yn-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-11(2)12(3,14)7-6-10-13-8-4-5-9-13/h11,14H,4-5,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJSSYOPMZYMKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#CCN1CCCC1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-6-pyrrolidin-1-ylhex-4-yn-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5112449.png)
![1-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)piperidine](/img/structure/B5112452.png)

![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-(3-hydroxy-2,2-dimethylpropyl)acetamide](/img/structure/B5112467.png)


![N-(4-methoxybenzyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5112486.png)
![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B5112494.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-methylbutoxy)benzamide](/img/structure/B5112505.png)


![2-chloro-5-{5-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5112520.png)
![1-[3-(4-iodophenoxy)propyl]pyrrolidine](/img/structure/B5112524.png)